

Crystal structure of n-Butyl 3,5-dinitrobenzoate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl 3,5-dinitrobenzoate*

Cat. No.: *B12661045*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **n-Butyl 3,5-dinitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **n-Butyl 3,5-dinitrobenzoate**, an organic compound of interest for its biological activities and applications in chemical analysis. The guide details the experimental procedures for synthesis and crystallization, presents a thorough examination of the crystallographic data, and discusses the key structural features of the molecule, including its conformation and intermolecular interactions. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The derivatives of 3,5-dinitrobenzoic acid are a class of compounds that have garnered significant attention in various scientific fields. They are recognized for their potential biological activities, including promising anti-creatine effects and their use as radiation sensitizers in cancer therapy^{[1][2]}. Furthermore, some synthetic dinitrobenzoate compounds have proven useful in DNA and oligosaccharide synthesis^{[1][2]}. The esterification of 3,5-dinitrobenzoic acid with alcohols is a classic method for the identification and characterization of unknown alcohols, as the resulting esters are often highly crystalline with sharp, well-defined melting points^{[3][4]}.

A thorough understanding of the three-dimensional structure of these compounds at the atomic level is crucial for elucidating structure-activity relationships and for the rational design of new molecules with tailored properties. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystal structure of **n-butyl 3,5-dinitrobenzoate** ($C_{11}H_{12}N_2O_6$). We will delve into the experimental methodology for obtaining single crystals suitable for X-ray diffraction analysis and present a detailed interpretation of the resulting structural data. The insights gained from this analysis contribute to the broader understanding of the solid-state behavior of dinitrobenzoate esters and can inform future research in drug development and materials science.

Experimental Methodology

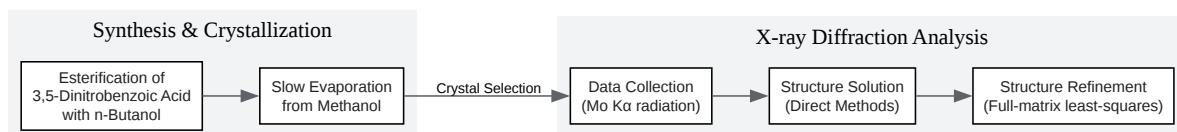
The determination of the crystal structure of **n-butyl 3,5-dinitrobenzoate** involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction data collection and analysis. The protocols described herein are designed to be self-validating, ensuring the reproducibility and accuracy of the results.

Synthesis and Crystallization

The synthesis of **n-butyl 3,5-dinitrobenzoate** is typically achieved through the esterification of 3,5-dinitrobenzoic acid with n-butanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Step-by-Step Protocol:

- Preparation of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is refluxed with an excess of thionyl chloride ($SOCl_2$) for approximately 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dinitrobenzoyl chloride.
- Esterification: The freshly prepared 3,5-dinitrobenzoyl chloride is dissolved in a suitable solvent, and n-butanol is added to the solution. The reaction mixture is then refluxed for several hours to ensure complete esterification[2].


- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is washed with water to remove any unreacted starting materials and byproducts. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude **n-butyl 3,5-dinitrobenzoate**.
- **Crystallization:** Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified product at room temperature[1]. Colorless, prismatic crystals are typically formed over a period of several days[1][2].

Causality Behind Experimental Choices: The conversion of 3,5-dinitrobenzoic acid to its acyl chloride derivative significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. This enhances the reaction rate and overall yield of the esterification. The choice of methanol as the crystallization solvent is based on the solubility profile of the compound, allowing for the slow and ordered growth of high-quality single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data for **n-butyl 3,5-dinitrobenzoate** was collected using a single-crystal X-ray diffractometer.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **n-butyl 3,5-dinitrobenzoate**.

The crystal data was collected at a temperature of 273(2) K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 .

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The single-crystal X-ray diffraction analysis of **n-butyl 3,5-dinitrobenzoate** provides a detailed insight into its molecular geometry and crystal packing.

Crystallographic Data

The key crystallographic parameters for **n-butyl 3,5-dinitrobenzoate** are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₁ H ₁₂ N ₂ O ₆
Formula Weight	268.23 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	9.681 (3)
b (Å)	5.8632 (17)
c (Å)	22.164 (6)
β (°)	90.826 (5)
Volume (Å ³)	1257.9 (6)
Z	4
Calculated Density (Mg/m ³)	1.416
Temperature (K)	273 (2)
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)

Data sourced from Li et al. (2005)[1].

Molecular Structure and Conformation

The molecule of **n-butyl 3,5-dinitrobenzoate** consists of a central benzene ring substituted with two nitro groups at the 3 and 5 positions and a butyl ester group at the 1 position.

Molecular Structure Diagram:

Caption: Molecular structure of **n-butyl 3,5-dinitrobenzoate**.

A significant feature of the molecular structure is its near planarity, with the exception of the n-butyl chain. The non-hydrogen atoms of the dinitrobenzoate moiety lie approximately in a single plane, with a root-mean-square deviation of 0.0792 Å^[1]. The alkyl chain, however, is not in an extended conformation and lies out of this plane. This is evidenced by the torsion angles of 64.4 (3)° for O1—C8—C9—C10 and 176.2 (3)° for C8—C9—C10—C11^[1].

The bond lengths and angles within the molecule are within the expected ranges for this type of compound^[1]. The two nitro groups are slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of **n-butyl 3,5-dinitrobenzoate** is characterized by the absence of strong intermolecular interactions, such as classical hydrogen bonds or significant π-π stacking. The molecules are arranged in a way that there are no unusual intermolecular contacts^[1]. This is in contrast to some other dinitrobenzoate derivatives where C-H…O interactions play a role in stabilizing the crystal lattice^[2]. The lack of strong directional interactions suggests that the crystal packing is primarily governed by van der Waals forces.

Conclusion

The crystal structure of **n-butyl 3,5-dinitrobenzoate** has been successfully determined by single-crystal X-ray diffraction. The molecule adopts a largely planar conformation for the dinitrobenzoate fragment, with a non-extended butyl chain. The crystal packing is relatively simple, dominated by non-specific van der Waals interactions. This detailed structural information provides a solid foundation for understanding the physicochemical properties of this compound and can be utilized in the design of new materials and therapeutic agents based on the 3,5-dinitrobenzoate scaffold. The data presented in this guide is crucial for computational

modeling studies and for establishing a clearer structure-property relationship for this class of compounds.

References

- Li, F. F., Feng-Ping, X., Jin, L. F., & Wu, Y. F. (2005). **n-Butyl 3,5-dinitrobenzoate**. IUCr Journals.
- Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2009). **Isobutyl 3,5-dinitrobenzoate**. Acta Crystallographica Section E: Structure Reports Online, 65(5), 0878.
- Wikipedia. (2023). Cambridge Structural Database.
- LookChem. (n.d.). **butyl 3,5-dinitrobenzoate**.
- Wikipedia. (2023). 3,5-Dinitrobenzoic acid.
- ResearchGate. (2017). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of....
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.iucr.org [journals.iucr.org]
- 2. Isobutyl 3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Crystal structure of n-Butyl 3,5-dinitrobenzoate.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12661045#crystal-structure-of-n-butyl-3-5-dinitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com